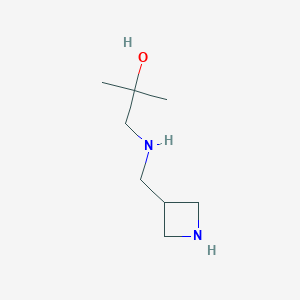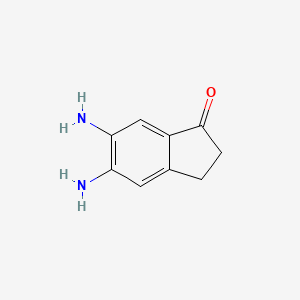
5,6-Diamino-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H10N2O. This compound belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of amino groups at positions 5 and 6 makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one.
Amination: The introduction of amino groups at positions 5 and 6 can be achieved through nitration followed by reduction. For example, nitration of 2,3-dihydro-1H-inden-1-one to form 5,6-dinitro-2,3-dihydro-1H-inden-1-one, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6-Diamino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-one: Lacks the amino groups, making it less reactive in certain chemical reactions.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of amino groups, leading to different reactivity and applications.
Uniqueness: The presence of amino groups at positions 5 and 6 makes 5,6-Diamino-2,3-dihydro-1H-inden-1-one unique in its reactivity and potential applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
5,6-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,10-11H2 |
Clave InChI |
QHYJCZDSIJMDHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC(=C(C=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



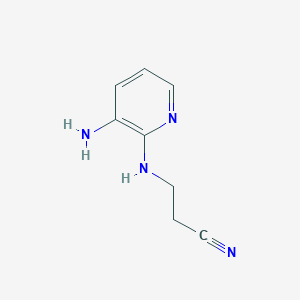
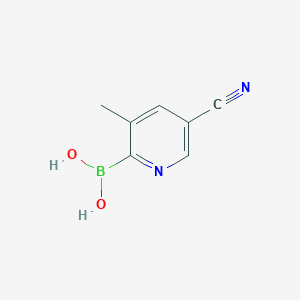

![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

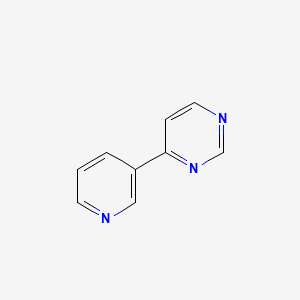

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)

![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
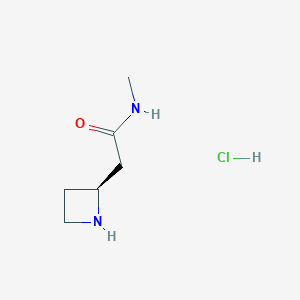
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
